molecular formula C10H5BrClNO B6195543 8-bromo-4-chloroquinoline-2-carbaldehyde CAS No. 904369-77-3

8-bromo-4-chloroquinoline-2-carbaldehyde

Cat. No.: B6195543
CAS No.: 904369-77-3
M. Wt: 270.5
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Description

8-Bromo-4-chloroquinoline-2-carbaldehyde is a brominated and chlorinated derivative of quinoline, a nitrogen-containing bicyclic compound

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The compound can be synthesized by sequentially introducing bromine and chlorine atoms into the quinoline ring system. This typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using continuous flow reactors to ensure consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts.

Types of Reactions:

  • Oxidation: The aldehyde group can be further oxidized to carboxylic acids.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 8-bromo-4-chloroquinoline-2-carboxylic acid.

  • Reduction: 8-bromo-4-chloroquinoline-2-ol.

  • Substitution: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 8-bromo-4-chloroquinoline-2-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antimalarial properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases. Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 8-bromo-4-chloroquinoline-2-carbaldehyde exerts its effects involves interaction with specific molecular targets. The bromine and chlorine atoms enhance the compound's ability to bind to biological targets, while the aldehyde group can form Schiff bases with amino groups in proteins, affecting their function.

Comparison with Similar Compounds

  • 8-bromo-2-chloroquinoline

  • 4-chloroquinoline-2-carbaldehyde

  • 8-bromoquinoline

Uniqueness: 8-bromo-4-chloroquinoline-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

CAS No.

904369-77-3

Molecular Formula

C10H5BrClNO

Molecular Weight

270.5

Purity

95

Origin of Product

United States

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